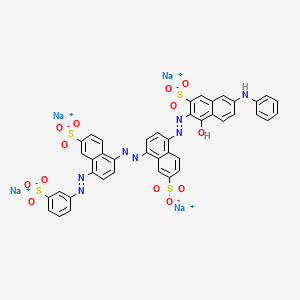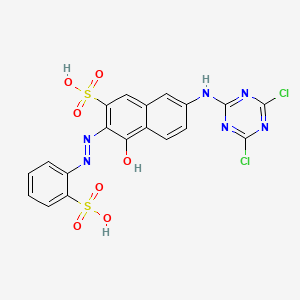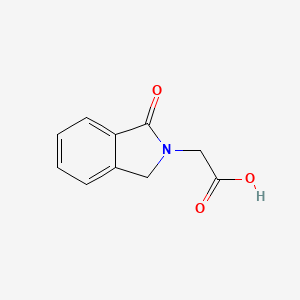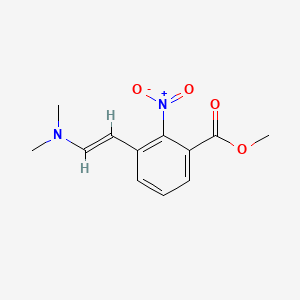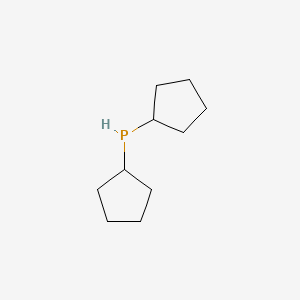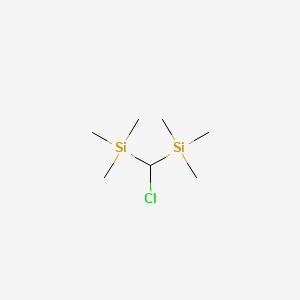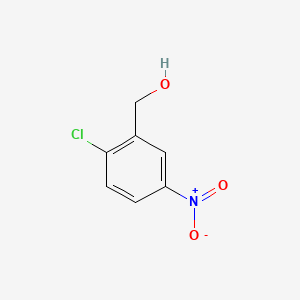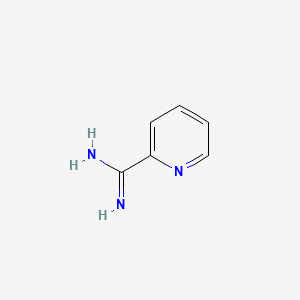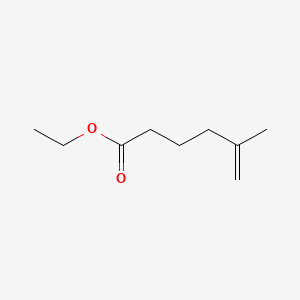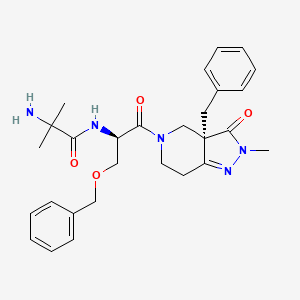
Capromorelin
Vue d'ensemble
Description
Capromorelin is a synthetic compound that functions as a ghrelin receptor agonist. It is primarily used in veterinary medicine to stimulate appetite and promote weight gain in cats and dogs. This compound was developed by Pfizer and is marketed under the brand names Entyce and Elura . It is known for its ability to mimic the action of ghrelin, a hormone that stimulates hunger.
Applications De Recherche Scientifique
Capromorelin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study ghrelin receptor agonists and their interactions.
Biology: this compound is used to investigate the physiological effects of ghrelin receptor activation, including appetite stimulation and growth hormone secretion.
Mécanisme D'action
Target of Action
Capromorelin, a medication used for the management of weight loss in cats and dogs , primarily targets the Growth Hormone Secretagogue Receptor 1a (GHSR1a) . This receptor is a specific G-protein coupled receptor (GPCR) expressed in the hypothalamus . The role of GHSR1a is crucial in the regulation of body composition and metabolism .
Mode of Action
This compound acts as a ghrelin receptor agonist . It mimics the action of endogenous ghrelin, a peptide hormone released from the cells in the stomach . Ghrelin stimulates appetite and food intake in mammals . By binding to the GHSR1a, this compound stimulates the secretion of growth hormone .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the stimulation of growth hormone secretion . This is achieved through its interaction with the GHSR1a in the hypothalamus . The activation of this receptor leads to an increase in the levels of growth hormone and insulin-like growth factor-1 (IGF-1), both of which play a significant role in the regulation of body composition and metabolism .
Pharmacokinetics
The pharmacokinetic properties of this compound include its route of administration, which is oral , and its elimination half-life, which is approximately 2.4 hours . These properties impact the bioavailability of this compound, determining how much of the drug is absorbed into the bloodstream and how long it remains active in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stimulation of growth hormone secretion and an increase in appetite . Studies have shown that this compound directly raises insulin growth factor 1 (IGF-1) and growth hormone levels . This results in increased food consumption and body weight .
Analyse Biochimique
Biochemical Properties
Capromorelin plays a significant role in biochemical reactions by interacting with the ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a). This receptor is a G-protein coupled receptor (GPCR) expressed in various tissues, including the hypothalamus and pituitary gland. Upon binding to GHS-R1a, this compound stimulates the release of growth hormone from the pituitary gland. This interaction also leads to the secretion of insulin-like growth factor 1 (IGF-1), which plays a crucial role in growth and metabolism .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In the hypothalamus, it stimulates the release of growth hormone, which in turn influences various physiological processes such as growth, metabolism, and muscle mass maintenance. This compound also affects cell signaling pathways by activating the GHS-R1a receptor, leading to increased intracellular calcium levels and subsequent activation of downstream signaling cascades . Additionally, this compound has been shown to influence gene expression related to growth and metabolism, further enhancing its effects on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the GHS-R1a receptor, which is a G-protein coupled receptor. Upon binding, this compound activates the receptor, leading to the activation of G-proteins and subsequent intracellular signaling pathways. This activation results in the release of growth hormone from the pituitary gland and the secretion of insulin-like growth factor 1. This compound’s interaction with the GHS-R1a receptor also leads to increased intracellular calcium levels, which play a crucial role in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to have a relatively short half-life, with its effects peaking shortly after administration and gradually declining. Studies have shown that this compound remains stable under laboratory conditions, with minimal degradation over time . Long-term studies have demonstrated that this compound can maintain its efficacy in stimulating growth hormone release and promoting weight gain over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stimulates appetite and promotes weight gain without significant adverse effects. At higher doses, some animals may experience side effects such as vomiting, diarrhea, and increased drinking and urination . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the GHS-R1a receptor. Upon binding to the receptor, this compound stimulates the release of growth hormone, which in turn influences various metabolic processes. This compound is metabolized by hepatic enzymes, and its metabolites are excreted through urine and feces . The activation of the GHS-R1a receptor also affects metabolic flux and metabolite levels, contributing to its overall metabolic effects .
Transport and Distribution
This compound is administered orally and is well absorbed in the gastrointestinal tract. Once absorbed, it is distributed throughout the body, with a relatively short time to reach peak plasma concentration . This compound interacts with transporters and binding proteins that facilitate its distribution within cells and tissues. Its localization and accumulation in specific tissues contribute to its overall efficacy in stimulating appetite and promoting weight gain .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with the GHS-R1a receptor. Upon binding to the receptor, this compound is localized to specific compartments within the cell, where it exerts its effects on growth hormone release and intracellular signaling pathways . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to specific cellular compartments, enhancing its overall activity and function.
Méthodes De Préparation
The synthesis of capromorelin involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and functional group modifications. The specific synthetic route and reaction conditions are proprietary and detailed in patents . Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Capromorelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the this compound structure. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Capromorelin is part of a class of compounds known as ghrelin receptor agonists. Similar compounds include macimorelin and tabimorelin. Compared to these compounds, this compound has shown superior bioavailability and efficacy in stimulating appetite and promoting weight gain in veterinary applications . Its unique structure and pharmacokinetic properties make it particularly effective for use in cats and dogs .
References
Propriétés
IUPAC Name |
N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O4/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20/h4-13,22H,14-19,29H2,1-3H3,(H,30,35)/t22-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLLHLWBPNCVNR-SKCUWOTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057886 | |
| Record name | Capromorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193273-66-4 | |
| Record name | Capromorelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193273-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capromorelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capromorelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Capromorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPROMORELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MQ44VUN84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



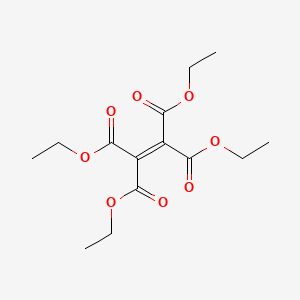
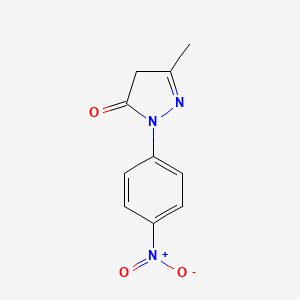
![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)
